molecular formula C17H18BrNO4S2 B2355754 4-((2-Bromophenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide CAS No. 2034335-98-1

4-((2-Bromophenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide

Cat. No. B2355754
CAS RN: 2034335-98-1
M. Wt: 444.36
InChI Key: BOZXYHDTCGRQFJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is unique and enables the exploration of novel properties and potential therapeutic uses. It is part of a class of compounds known as cyclic sulfoxides and sulfones, which are important pharmacophores with a wide range of pharmacological activities .

Scientific Research Applications

Antimicrobial Activity

Compounds with similar structures have been synthesized that combine thiazole and sulfonamide, groups with known antibacterial activity . This suggests that “4-((2-Bromophenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide” could potentially have antimicrobial properties.

Antihypertensive Agents

1,2,4-Benzothiadiazine 1,1-dioxide derivatives have been long used in human therapy as diuretic and antihypertensive agents . Given the structural similarity, “4-((2-Bromophenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide” could also be explored for its potential as an antihypertensive agent.

Antidiabetic Agents

1,2,4-Benzothiadiazine 1,1-dioxide derivatives have shown potential as antidiabetic agents . Therefore, “4-((2-Bromophenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide” might also have potential applications in the treatment of diabetes.

Anticancer Agents

The structurally related phthalazinone scaffold is applied for the treatment of various diseases ranging from ovarian cancer to diabetes and allergy . This suggests that “4-((2-Bromophenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide” could potentially have anticancer properties.

KATP Channel Activators

1,2,4-Benzothiadiazine 1,1-dioxide derivatives have been reported as KATP channel activators . Given the structural similarity, “4-((2-Bromophenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide” could also be explored for its potential as a KATP channel activator.

AMPA Receptor Modulators

1,2,4-Benzothiadiazine 1,1-dioxide derivatives have been reported as AMPA receptor modulators . Therefore, “4-((2-Bromophenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide” might also have potential applications as an AMPA receptor modulator.

Future Directions

The compound “4-((2-Bromophenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide” and similar compounds have potential for further exploration due to their unique structure and potential therapeutic uses. They are part of a class of compounds known as cyclic sulfoxides and sulfones, which are gaining more attention in the field of medicinal chemistry .

properties

IUPAC Name

4-(2-bromophenyl)sulfonyl-7-phenyl-1,4-thiazepane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO4S2/c18-15-8-4-5-9-17(15)25(22,23)19-11-10-16(24(20,21)13-12-19)14-6-2-1-3-7-14/h1-9,16H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZXYHDTCGRQFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-Bromophenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide

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